Hexahydrofuro[3,4-g]pyrrolizin-1(7H)-one
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Overview
Description
1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI) is a heterocyclic compound that features a fused ring system combining furan and pyrrolizine structures.
Preparation Methods
The synthesis of 1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI) typically involves the hydrogenation of pyrrolizin-3-ones. This process can be carried out using heterogeneous catalysts, which facilitate the reduction of the pyrrolizin-3-one to its hexahydro derivative. The reaction conditions, including the choice of catalyst and solvent, play a crucial role in achieving high diastereoselectivity .
Chemical Reactions Analysis
1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: The hydrogenation process mentioned earlier is a key reduction reaction for this compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using specific catalysts and reagents.
Scientific Research Applications
1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI) involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science .
Comparison with Similar Compounds
1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI) can be compared with other similar compounds, such as:
Hexahydro-1H-pyrrolizin-1-one: This compound shares a similar core structure but lacks the furan ring, making it less complex.
1H-Pyrrolizine, hexahydro-: Another related compound, differing in the specific arrangement of atoms and functional groups.
The uniqueness of 1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI) lies in its fused ring system, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
3-oxa-8-azatricyclo[6.3.0.01,5]undecan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-8-9-3-1-4-10(9)5-2-7(9)6-12-8/h7H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBXBNXLBCOHSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23C(CCN2C1)COC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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